Betamethasone succinate

Description

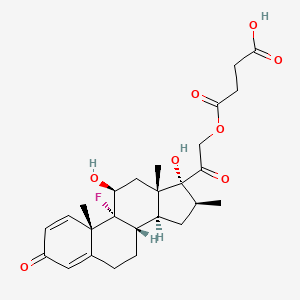

Structure

3D Structure

Properties

CAS No. |

27297-42-3 |

|---|---|

Molecular Formula |

C26H33FO8 |

Molecular Weight |

492.5 g/mol |

IUPAC Name |

4-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C26H33FO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17-,18-,19-,23-,24-,25-,26-/m0/s1 |

InChI Key |

IEKLVCVEJCEIJD-UYXSPTSISA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C |

Origin of Product |

United States |

Functionalization Via the Succinate Linker:the Succinate Moiety Itself Provides a Reactive Handle for Creating a Diverse Range of Derivatives. Once Betamethasone 21 Succinate is Formed, Its Terminal Carboxylic Acid Group Can Be Coupled with Other Molecules, Such As Amino Acids, Peptides, or Other Therapeutic Agents, Using Standard Peptide Coupling Chemistry E.g., Using Dcc or Other Carbodiimides Sphinxsai.com. This Strategy Effectively Uses the Succinate Group As a Linker to Conjugate Betamethasone to Other Entities, Potentially Altering Its Pharmacokinetic Profile or Creating Targeted Drug Delivery Systemssphinxsai.com. for Example, Dihydrotestosterone Hemisuccinate Has Been Coupled to 4 Hydroxybenzoic Acid As a Synthetic Intermediate, Illustrating This Principlesphinxsai.com.

Mechanistic Investigations of Chemical Reactions in Steroid Succinate Formation

The formation of the ester linkage between betamethasone and the succinate group proceeds through a nucleophilic acyl substitution mechanism. The specific steps depend on the reagents employed.

Mechanism with Succinic Anhydride (B1165640) and Pyridine (B92270): This is a base-catalyzed reaction.

Activation: The basic catalyst, pyridine, deprotonates the highly reactive primary C21 hydroxyl group of betamethasone, increasing its nucleophilicity.

Nucleophilic Attack: The resulting alkoxide ion attacks one of the electrophilic carbonyl carbons of the succinic anhydride molecule. This leads to the breaking of a carbon-oxygen pi bond and the formation of a tetrahedral intermediate.

Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and causing the ring of the succinic anhydride to open. This generates the hemisuccinate ester.

Protonation: The resulting carboxylate is protonated, often by the pyridinium (B92312) ion formed in the first step, to yield the final Betamethasone 21-succinate product and regenerate the pyridine catalyst.

Mechanism of Steglich Esterification (DCC/DMAP): This reaction proceeds through a different pathway that does not require an acid anhydride.

Activation of Carboxylic Acid: The dicyclohexylcarbodiimide (B1669883) (DCC) first activates the succinic acid. One of the carboxyl groups of succinic acid attacks the DCC, which is protonated by the acid. This forms a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The C21 hydroxyl group of betamethasone, often activated by the highly nucleophilic catalyst DMAP, attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the desired ester (this compound) and dicyclohexylurea (DCU), a stable and insoluble by-product that precipitates out of the reaction mixture. The DMAP catalyst is regenerated in the process.

This mechanistic understanding is fundamental for optimizing reaction conditions and minimizing the formation of unwanted side products in the synthesis of this compound and its derivatives.

Sophisticated Analytical Characterization of Betamethasone Succinate and Its Biotransformation Products

Chromatographic Separations and Mass Spectrometry for Complex Mixture Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) in Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique for the differentiation of steroid isomers, which is a significant challenge for conventional mass spectrometry and liquid chromatography methods alone. This is particularly relevant for betamethasone (B1666872) and its epimer, dexamethasone (B1670325), which differ only in the spatial orientation of the methyl group at the C-16 position. Due to their nearly identical physicochemical properties and mass spectra, their separation and unambiguous identification are notoriously difficult.

IMS-MS introduces an additional dimension of separation based on the size, shape, and charge of an ion as it travels through a drift tube filled with a neutral buffer gas. This allows for the differentiation of isomers based on their unique three-dimensional structures, which influence their mobility. The collision cross section (CCS), a measure of the ion's rotational average projected area, is a key parameter derived from IMS-MS analysis that aids in the identification of specific isomers.

Recent studies have demonstrated the utility of various IMS-MS approaches for glucocorticoid analysis. Liquid chromatography coupled with IMS-MS (LC-IM-MS) provides a robust, multidimensional separation technique, allowing for the analysis of glucocorticoids in three dimensions: retention time, CCS, and mass-to-charge ratio (m/z). While standard conditions may offer only modest resolution of isomer pairs, the separation can be significantly improved by altering experimental parameters. For instance, the use of different cation adducts (e.g., alkali, alkaline earth, and transition metals) and various drift gases (e.g., helium, argon, carbon dioxide) can shift the mobility and enhance the resolution between isomers like betamethasone and dexamethasone.

A notable advancement in this area is the application of cyclic ion mobility-mass spectrometry (cIMS-MS). This technique has been successfully used to separate, identify, and quantify betamethasone and dexamethasone in binary mixtures. A key strategy involves the analysis of protonated dimers of the epimers. The cIMS separation of the isolated protonated dimers results in three distinct peaks: a dexamethasone homodimer, a betamethasone homodimer, and their heterodimer. The presence of the heterodimer peak provides additional confirmation of an isomeric mixture. By infusing pure standards of each epimer, the respective homodimer peaks can be identified based on their arrival times. This approach has enabled the first demonstration of accurate relative quantification of epimers by separating their charged dimers in the gas phase.

Table 1: IMS-MS Parameters for Steroid Isomer Separation

Comparison of experimental conditions for enhancing the separation of steroid isomers using Ion Mobility-Mass Spectrometry.

| Isomer Pair | IMS-MS Technique | Key Separation Strategy | Reported Outcome |

|---|---|---|---|

| Betamethasone / Dexamethasone | LC-IM-MS | Use of alternative drift gases (e.g., CO2) and metal adducts (e.g., Ba2+) | Improved resolution compared to standard nitrogen drift gas and sodiated ions. |

| Betamethasone / Dexamethasone | Cyclic IMS-MS | Separation of protonated dimers ([2M+H]+) | Baseline separation of homodimers and heterodimer, allowing for identification and relative quantification. nih.gov |

| Androsterone / trans-Androsterone | IM-MS | Separation of sodiated dimer species | Baseline separation (RS = 1.81) with distinct CCS values (242.6 and 256.3 Ų). |

| Flunisolide / Triamcinolone Acetonide | LC-IM-MS | Derivatization reactions | Enhanced separation by targeting structural differences between the isomers. |

Electrochemical Detection Methods for Betamethasone Succinate (B1194679) Analysis

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the determination of betamethasone. These methods are typically based on the electrochemical oxidation or reduction of the analyte at the surface of a modified electrode. Voltammetric techniques, such as cyclic voltammetry and square wave voltammetry, are commonly employed for this purpose.

The core principle involves the reduction of the betamethasone molecule, which contains electroactive functional groups. For instance, a well-defined, pH-dependent reduction peak can be observed in the cathodic sweep of a voltammogram. The performance of these sensors is highly dependent on the composition and properties of the working electrode. To enhance sensitivity and selectivity, various modifications have been applied to electrode surfaces.

One successful approach involves the use of a single-wall carbon nanotube modified edge plane pyrolytic graphite (B72142) electrode (SWNT/EPPGE). This modification significantly improves the electrocatalytic activity towards the reduction of betamethasone compared to a bare electrode. nih.govresearchgate.net Using this sensor, a linear calibration curve has been achieved in the nanomolar (nM) concentration range, with a limit of detection (LOD) as low as 0.50 nM. nih.govresearchgate.net This level of sensitivity allows for the determination of betamethasone in biological fluids, such as human blood plasma, and in pharmaceutical formulations. nih.gov

The analytical utility of these electrochemical methods has been validated by comparing the results with those obtained from High-Performance Liquid Chromatography (HPLC), showing that the results from both methods are essentially similar. nih.gov Further studies have explored the voltammetric properties of pure betamethasone in aqueous solutions, identifying two major reduction peaks at potentials of -1.136 V and -1.455 V against an Ag/AgCl reference electrode. scispace.com The standard addition method has been successfully used to quantify the drug in human serum and urine, demonstrating the practical applicability of the technique for clinical and pharmaceutical analysis. scispace.com

Table 2: Performance of Voltammetric Sensors for Betamethasone Detection

A summary of different electrochemical sensor configurations and their analytical performance for the quantification of betamethasone.

| Electrode Type | Technique | Linear Range | Limit of Detection (LOD) | Matrix |

|---|---|---|---|---|

| Single-Wall Carbon Nanotube Modified Edge Plane Pyrolytic Graphite Electrode (SWNT/EPPGE) | Voltammetry | 1 to 25 nM | 0.50 nM | Phosphate (B84403) Buffer, Human Plasma |

| (Not Specified) | Voltammetry | 6.01 x 10⁻⁶ M to 1.99 x 10⁻⁷ M | Not Specified | Phosphate Buffer, Human Serum & Urine |

Application of Chemometric Approaches in Analytical Data Interpretation

Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data. In the analysis of betamethasone and its related compounds, chemometric approaches are invaluable for resolving complex mixtures, differentiating structurally similar compounds, and building predictive calibration models, especially when spectral or chromatographic data overlap.

One significant application is in the differentiation of betamethasone from its epimer, dexamethasone. Due to their imperfect separation in liquid chromatography and very similar mass spectra, unambiguous identification can be challenging. A chemometric approach using multivariate statistical analysis of LC-MS/MS data has been developed to overcome this issue. nih.gov This method involves using Multiple Analysis of Variance (MANOVA) to select diagnostic ions from the mass spectra that show significant differences between the two epimers. Subsequently, Principal Component Analysis (PCA) can be used to test the suitability of this approach on a large number of samples, while Discriminant Factorial Analysis (DFA) can build a decisional model based on the most significant ions for unambiguous identification. nih.gov

Chemometrics is also applied to the quantitative analysis of betamethasone in multi-component pharmaceutical formulations using UV-Vis spectrophotometry. When the spectra of active ingredients, such as betamethasone and neomycin, overlap, traditional spectrophotometric methods fail. A chemometric approach using Partial Least Squares (PLS) regression can resolve this issue. scispace.com The PLS model is a multivariate calibration method that correlates the spectral data with the concentrations of the analytes. The performance of the model is evaluated using parameters like Root Mean Square Error of Calibration (RMSEC), Cross-Validation (RMSECV), and Prediction (RMSEP). This technique has been successfully used for the determination of betamethasone and neomycin in cream preparations without the need for prior separation steps. scispace.com

Furthermore, PCA and Hierarchical Cluster Analysis (HCA) have been utilized in studies evaluating the lipophilic properties of betamethasone and related compounds, demonstrating the utility of chemometrics in exploring hidden properties and dependencies within chromatographic data.

Table 3: Application of Chemometric Models in Betamethasone Analysis

Examples of chemometric methods applied to the analysis of betamethasone, detailing the technique, analytical challenge, and outcome.

| Analytical Challenge | Chemometric Method(s) | Instrumentation | Key Outcome |

|---|---|---|---|

| Differentiation of Betamethasone and Dexamethasone isomers | MANOVA, PCA, Discriminant Factorial Analysis | LC-MS/MS | Built a decisional model for unambiguous identification of the epimers in urine samples. nih.gov |

| Quantification of Betamethasone in a mixture with Neomycin | Partial Least Squares (PLS) | UV-Vis Spectrophotometry | Enabled accurate simultaneous determination in cream preparations despite spectral overlap. scispace.com |

| Comparison of lipophilicity determination methods | Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA) | Thin-Layer Chromatography (TLC) | Mapped the similarity of different chromatographic systems for evaluating lipophilicity. |

Prodrug Design Principles and in Vitro Biotransformation Kinetics of Betamethasone Succinate

Theoretical Frameworks for Bioreversible Prodrug Design

Prodrugs are inert or less active derivatives of drug molecules that undergo enzymatic or chemical conversion in the body to release the active parent drug. nih.govresearchgate.net This approach is a key strategy to overcome undesirable properties of a drug, including poor solubility, instability, or lack of site-specificity. nih.govijpsonline.com Prodrugs are broadly classified into two main categories: carrier-linked prodrugs and bioprecursor prodrugs. nih.govijpsonline.com

Betamethasone (B1666872) succinate (B1194679) is a classic example of a carrier-linked prodrug, where the active drug, betamethasone, is covalently bonded to a carrier moiety, in this case, a succinate group. nih.govijpsonline.com This type of prodrug is designed so that the linkage, typically an ester or an amide, is cleaved in the body, releasing the parent drug and the non-toxic carrier. researchgate.net

The primary motivation for developing corticosteroid prodrugs like betamethasone succinate is to enhance aqueous solubility. nih.govnih.gov Corticosteroids are often poorly soluble in water, which can limit their formulation for parenteral administration. philadelphia.edu.jo By attaching a polar group, such as the carboxyl group of succinic acid, the water solubility of the molecule is significantly increased. nih.govmdpi.com

The design of these prodrugs hinges on the principle of bioreversibility. The ester linkage between betamethasone and the succinate moiety must be stable enough for storage in solution but also susceptible to rapid hydrolysis by endogenous enzymes in vivo to ensure the timely release of active betamethasone. nih.gov Succinate esters are frequently used for this purpose; however, they can be unstable in aqueous solutions, which presents a challenge for long-term storage. nih.govnih.gov The hydrolysis of the succinate ester is a critical step that dictates the bioavailability of the active drug. nih.gov

A bioprecursor prodrug is a compound that is metabolized through one or more steps to yield the active drug. firsthope.co.innih.gov Unlike carrier-linked prodrugs, the entire molecule is transformed, often through oxidative or reductive reactions. nih.govresearchgate.net

While this compound is primarily classified as a carrier-linked prodrug, the concept of biotransformation is central to its function. The conversion of the inactive ester prodrug to the active betamethasone alcohol is a metabolic process. researchgate.netscienceopen.com After administration, the ester bond is hydrolyzed by esterase enzymes, a process that can be considered a form of metabolic activation. researchgate.net

More complex bioprecursor concepts for betamethasone have been explored, involving multi-step biotransformations. For instance, studies have investigated the biotransformation of betamethasone dipropionate using plant and microbial systems, resulting in oxidized and hydrolyzed metabolites. scienceopen.comnih.gov These studies highlight that the steroid nucleus itself can be a substrate for various enzymatic modifications, leading to new, potentially active compounds. scienceopen.com The activation of a bioprecursor prodrug relies on specific metabolic pathways to generate the pharmacologically active agent. researchgate.net

Enzymatic Hydrolysis of this compound (In Vitro)

The in vivo efficacy of this compound is dependent on its conversion to the active betamethasone. This biotransformation is primarily mediated by the enzymatic hydrolysis of the succinate ester bond. nih.gov

The hydrolysis of ester-containing drugs is carried out by a variety of esterases present in the body. These enzymes are broadly classified as cholinesterases, carboxylesterases, and arylesterases. nih.gov Carboxylesterases, which are abundant in the liver, plasma, and other tissues, are primarily responsible for the hydrolysis of many prodrug esters. nih.gov

For corticosteroid succinate esters, studies have shown that plasma and tissue esterases are capable of cleaving the ester bond to release the active steroid. nih.gov Research on methylprednisolone (B1676475) succinate, a structurally similar compound, has demonstrated that its conversion to the active form is an enzymatic process that occurs in blood and liver lysosomes. nih.gov The hydrolysis is significantly faster in the presence of these biological components compared to a simple buffer solution, indicating enzyme-mediated cleavage. nih.gov The specific esterases involved can exhibit varying levels of activity depending on the tissue and individual genetic variations. nih.gov

Kinetic studies are essential for understanding the rate and efficiency of the conversion of this compound to betamethasone. While specific kinetic data for this compound is not extensively detailed in the provided search results, the principles can be inferred from studies on analogous corticosteroid esters.

For example, the hydrolysis of methylprednisolone succinate (MPS) to methylprednisolone (MP) in rat blood was found to be approximately ten times faster than in a buffer solution, with a half-life of around 25 hours for a dextran-conjugated form. nih.gov The conversion of MPS to MP is confirmed to be an enzymatic process. nih.gov The rate of hydrolysis of corticosteroid esters can be influenced by factors such as pH and the specific enzymes present. nih.gov

The table below illustrates hypothetical kinetic parameters for the hydrolysis of a steroid succinate ester based on typical enzyme kinetics.

| Parameter | Value | Description |

| Vmax (Maximum Velocity) | 150 µmol/min/mg | The maximum rate of reaction when the enzyme is saturated with the substrate. |

| Km (Michaelis Constant) | 25 µM | The substrate concentration at which the reaction rate is half of Vmax. |

| kcat (Turnover Number) | 300 s⁻¹ | The number of substrate molecules converted to product per enzyme molecule per second. |

| kcat/Km (Catalytic Efficiency) | 1.2 x 10⁷ M⁻¹s⁻¹ | An estimate of the enzyme's overall efficiency, reflecting both binding and catalysis. |

This is a hypothetical data table for illustrative purposes.

The rate of enzymatic hydrolysis can vary significantly depending on the structure of both the steroid and the ester moiety. nih.govnih.gov Studies on a series of cortisol 21-esters with varying chain lengths have shown that esterases in inflamed synovial tissue hydrolyze esters with chain lengths of 4 to 10 carbon atoms much faster than those with shorter or longer chains. nih.gov This suggests that the active site of the involved esterases has a preference for substrates of a particular size and shape. nih.gov

The structural features of the steroid nucleus can also influence the rate of hydrolysis. The relative rates of hydrolysis for different ester prodrugs can vary depending on the enzyme source, such as intestinal homogenate, liver homogenate, or plasma. nih.gov For instance, research has indicated that rat intestinal homogenate has a good ability for structure recognition, while this is weaker in rat plasma. nih.gov This implies that the design of an ester prodrug can potentially be tailored for cleavage at specific sites within the body. nih.gov The enzymatic stability of the ester bond is a critical factor, with some steroid esters being more resistant to hydrolysis than others. nih.gov

The following table lists various corticosteroid esters, highlighting the diversity of ester moieties used in prodrug design.

| Corticosteroid | Ester Moiety |

| Betamethasone | Succinate, Acetate (B1210297), Dipropionate, Valerate (B167501) |

| Hydrocortisone | Succinate, Acetate, Butyrate, Valerate |

| Methylprednisolone | Succinate, Acetate |

| Dexamethasone (B1670325) | Phosphate (B84403), Acetate |

| Prednisolone | Succinate, Acetate, Phosphate |

Chemical Hydrolysis Pathways and Stability Kinetics (In Vitro)

The chemical stability of this compound, an ester prodrug of betamethasone, is a critical determinant of its shelf-life and therapeutic efficacy. As an ester, it is prone to hydrolysis, a process significantly influenced by the pH of the solution, the types of buffer systems employed, and the ionic strength of the medium. A thorough understanding of these factors is paramount in the development of stable pharmaceutical formulations.

pH-Dependent Hydrolysis Mechanisms and Degradation Pathways

The hydrolysis of the C21-succinate ester of betamethasone is subject to both specific acid and specific base catalysis, exhibiting a characteristic V-shaped or U-shaped pH-rate profile. This profile indicates that the compound has maximum stability at a specific pH and degrades more rapidly in more acidic or alkaline conditions.

In acidic to neutral environments, the primary degradation mechanism is the hydrolysis of the ester bond, yielding betamethasone alcohol and succinic acid. This reaction is predominantly catalyzed by hydrogen ions (H+). As the pH increases towards the alkaline range, the rate of hydrolysis gradually increases due to catalysis by hydroxyl ions (OH-).

Under alkaline conditions, the degradation pathways can become more complex. In addition to ester hydrolysis, corticosteroids with a dihydroxyacetone side chain, like betamethasone, can undergo further degradation. For instance, studies on related betamethasone esters, such as betamethasone-17-valerate (B13397696), show that at higher pH values, the rate of isomerization and subsequent hydrolysis increases significantly. This acyl migration from one position to another on the steroid molecule, followed by hydrolysis, leads to the formation of various degradation products, including betamethasone alcohol. While the specific degradation products of this compound under various pH conditions require detailed investigation, the behavior of similar esters suggests a vulnerability to multiple degradation pathways in alkaline solutions.

The degradation of betamethasone esters has been shown to follow first-order kinetics. The pH of maximum stability for related compounds like betamethasone valerate and betamethasone dipropionate is in the acidic range of pH 3.5 to 5.0.

Table 1: pH-Dependent Degradation of a Related Compound, Betamethasone-17-Valerate, Showing Product Distribution at 10% Degradation

| pH | Betamethasone-21-valerate (%) | Betamethasone alcohol (%) |

| 2.5 | 8.33 | 0.17 |

| 3.5 | 9.10 | 0.90 |

| 4.5 | 9.55 | 0.45 |

| 5.5 | 9.65 | 0.35 |

This table is adapted from data on betamethasone-17-valerate to illustrate the principle of pH-dependent degradation pathways.

Influence of Buffer Systems and Ionic Strength on Hydrolysis Rates

The composition of the formulation, including the buffer system and ionic strength, plays a crucial role in the stability of this compound.

Buffer Systems: Buffer components can act as catalysts in the hydrolysis of esters, a phenomenon known as general acid-base catalysis. This means that the degradation rate can be influenced by the concentration and type of buffer used, even at a constant pH. Interestingly, some studies on related betamethasone esters have shown that an increase in the concentration of phosphate buffer can lead to a decrease in the rate of degradation. This inhibitory effect may be due to the deactivation of excited species as the buffer concentration increases. The second-order rate constants for these phosphate ion-inhibited reactions have been quantified for similar compounds.

Ionic Strength: The ionic strength of the solution, which is a measure of the concentration of ions, can also impact the rate of hydrolysis. An increase in ionic strength has been observed to decrease the rate of degradation for related betamethasone esters. This effect can be attributed to the influence of ions in the solution on the interaction between the reacting species. By controlling the ionic strength, formulators can optimize the stability of the this compound solution.

Table 2: Factors Influencing the In Vitro Degradation Rate of Betamethasone Esters

| Factor | Observation | Potential Reason |

| pH | V-shaped rate profile; least stable at low and high pH | Specific acid (H+) and specific base (OH-) catalysis |

| Phosphate Buffer Concentration | Increased concentration can decrease degradation rate | Inhibition of reaction, possibly by deactivation of excited species |

| Ionic Strength | Increased ionic strength can decrease degradation rate | Alteration of the activity coefficients of reactants and transition state |

Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Betamethasone Succinate

In Vivo Pharmacokinetic Characterization in Animal Models

Betamethasone (B1666872) succinate (B1194679), a water-soluble prodrug, is designed for rapid conversion to the active moiety, betamethasone. Preclinical studies in various animal models have been conducted to characterize its pharmacokinetic profile.

In rabbits, following intravenous administration of betamethasone disodium (B8443419) phosphate (B84403) (a similar soluble ester), it is rapidly converted to betamethasone. jfda-online.com The disposition of betamethasone itself has been studied in several species. In camels, after intramuscular administration of a combination of betamethasone dipropionate and betamethasone sodium phosphate, betamethasone was rapidly absorbed, with a maximum plasma concentration (Cmax) reached at a median of 0.5 hours. camelsandcamelids.com The plasma concentration-time profile was best described by a two-compartment open model, with a rapid distribution phase and a terminal elimination half-life of approximately 7.17 hours. camelsandcamelids.com

Studies in horses receiving intra-articular administration of a betamethasone sodium phosphate and betamethasone acetate (B1210297) suspension showed a maximum measured plasma betamethasone concentration of 3.97 ± 0.23 ng/mL at 1.45 ± 0.20 hours, with a plasma elimination half-life of 7.48 ± 0.39 hours. nih.govuky.edu Betamethasone was detectable in plasma for up to 96 hours and in urine for up to 7 days. nih.govuky.edu

The distribution of betamethasone and its metabolites has been investigated in pregnant rats and mice. After intravenous injection of betamethasone 17,21-dipropionate, it disappeared rapidly from the plasma and brain in both mothers and fetuses, with betamethasone 17-propionate being the main metabolite detected, followed by betamethasone. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of Betamethasone in Various Animal Models

| Species | Route of Administration | Formulation | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (h) |

| Camel | Intramuscular | Betamethasone dipropionate and sodium phosphate | 15.92 (median) | 0.5 (median) | 7.17 (median) |

| Horse | Intra-articular | Betamethasone sodium phosphate and acetate | 3.97 ± 0.23 | 1.45 ± 0.20 | 7.48 ± 0.39 |

| Rabbit | Intravenous | Betamethasone disodium phosphate | Not specified | Not specified | 228.58 ± 72.9 min (for BTM) |

The metabolism of betamethasone has been investigated, revealing several key pathways. In humans, after intramuscular injection, 24 metabolites of betamethasone were detected in urine. nih.gov The primary metabolic routes included 11-oxidation, 6-hydroxylation, and reduction of the C20 ketone or the 4-ene-3-one group. nih.gov Combinations of these transformations were also observed, and one metabolite resulting from the cleavage of the side chain with subsequent oxidation at C17 was identified. nih.gov Eleven of the characterized metabolites had not been previously reported. nih.gov

In pregnant rats and mice, in vitro studies demonstrated that betamethasone 17,21-dipropionate (BMDP) was metabolized to betamethasone 17-propionate (BMP) in maternal and fetal tissues, including plasma, liver, brain, and placenta. nih.gov Following intravenous administration of BMDP, BMP was the main metabolite detected in the plasma and brain of both mothers and fetuses, followed by betamethasone (BM). nih.gov The study also identified 6β-hydroxybetamethasone 17-propionate (6β-OH-BMP) and 6β-hydroxybetamethasone (6β-OH-BM) as metabolites. nih.gov

These findings indicate that ester hydrolysis and hydroxylation are significant metabolic pathways for betamethasone and its esters in preclinical models.

Comparing the pharmacokinetics of corticosteroid prodrugs across different species is essential for extrapolating preclinical data to humans. While specific comparative studies on betamethasone succinate are limited, general principles for corticosteroid prodrugs can be applied.

The rate and extent of conversion of the prodrug to the active corticosteroid can vary between species due to differences in esterase activity in blood and tissues. For instance, betamethasone disodium phosphate is rapidly hydrolyzed to betamethasone in rabbits. jfda-online.com In humans, betamethasone phosphate is also shown to have a very short half-life and is rapidly and completely converted to betamethasone. camelsandcamelids.com

The disposition of the active moiety, betamethasone, also shows inter-species differences. The elimination half-life of betamethasone was found to be approximately 7.2 hours in camels and 7.5 hours in horses. camelsandcamelids.comnih.gov In rabbits, the half-life of betamethasone after intravenous administration of the phosphate prodrug was approximately 3.8 hours. jfda-online.com These differences can be attributed to variations in metabolic enzyme activity (such as CYP3A enzymes) and other physiological factors. nih.gov

Such inter-species variability highlights the importance of careful species selection in preclinical studies and the need for pharmacokinetic modeling to scale data appropriately for human predictions.

Computational Pharmacokinetic Modeling and Simulation

Physiologically-based pharmacokinetic (PBPK) modeling is a valuable tool for predicting the disposition of prodrugs like this compound. nih.govliu.edu PBPK models integrate system-specific data (e.g., organ blood flows, tissue volumes) with drug-specific parameters (e.g., tissue partitioning, metabolic clearance) to simulate the concentration-time profiles of a drug and its metabolites in various tissues. liu.edu

For corticosteroids, PBPK models have been developed to predict maternal and fetal exposure. nih.gov A maternal-fetal PBPK model for betamethasone was developed to dynamically predict fetal exposure, considering placental P-glycoprotein (P-gp) mediated efflux. nih.gov This model demonstrated that not accounting for placental efflux resulted in a significant overestimation of fetal drug exposure. nih.gov

PBPK models for betamethasone have also been developed and replicated in pregnant women to assess the impact of gestational age on pharmacokinetics. nih.gov These models successfully captured the effects of changes in CYP3A enzyme activity and volume of distribution during pregnancy. nih.govresearchgate.net Such models can be instrumental in designing alternative dosing regimens to optimize efficacy and minimize toxicity. nih.gov

In silico tools are increasingly used to predict the ADME properties of drug candidates, including betamethasone derivatives. nih.gov Web-based platforms like SwissADME can be used to estimate various physicochemical and pharmacokinetic parameters. nih.govscienceopen.com

A study on betamethasone dipropionate and its biotransformed products utilized SwissADME to assess properties such as lipophilicity, solubility, and potential for oral bioavailability. nih.govscienceopen.com The results indicated that the compounds had good oral bioavailability with octanol/water partition coefficients in a range that suggests they are drug-like. nih.govscienceopen.com These in silico predictions can help in the early stages of drug development to screen and select compounds with favorable pharmacokinetic profiles. researchgate.net

While these studies focused on betamethasone dipropionate, similar in silico approaches can be applied to this compound to predict its ADME characteristics and guide further preclinical and clinical development.

Interactive Data Table: In Silico ADME Predictions for Betamethasone Dipropionate and its Metabolites

| Compound | Molecular Weight ( g/mol ) | Log P | GI Absorption | BBB Permeant | P-gp Substrate | Lipinski Violations |

| Betamethasone dipropionate | 504.59 | 3.65 | High | Yes | Yes | 0 |

| Metabolite 2 | Not specified | 2.23 | High | Yes | Yes | 0 |

| Metabolite 3 | Not specified | Not specified | High | Yes | Yes | 0 |

| Metabolite 4 | Not specified | Not specified | High | Yes | Yes | 0 |

| Metabolite 5 | Not specified | Not specified | High | Yes | Yes | 0 |

Note: Data extracted from a study on betamethasone dipropionate and its biotransformed products. nih.govscienceopen.com

Preclinical Pharmacodynamic Modeling of Glucocorticoid Receptor Activation

The preclinical pharmacodynamic modeling of this compound's interaction with the glucocorticoid receptor (GR) is essential for understanding its therapeutic effects and for the development of new glucocorticoids with improved profiles. This modeling encompasses both systems-level approaches to describe the cascade of events following receptor activation and quantitative structure-activity relationship (QSAR) studies to predict receptor binding affinity based on molecular structure.

Systems Pharmacodynamic Modeling of Receptor-Mediated Responses

Systems pharmacodynamic modeling for glucocorticoids like this compound provides a quantitative framework to understand the complex and dynamic processes that follow the binding of the drug to its receptor. These models integrate pharmacokinetic (PK) and pharmacodynamic (PD) principles to describe the entire cascade from drug concentration in the plasma to the final physiological response. nih.gov

The fundamental mechanism of action for betamethasone involves its binding to the cytosolic glucocorticoid receptor. patsnap.com This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus. Inside the nucleus, the betamethasone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which in turn modulates the transcription of target genes. patsnap.com This genomic pathway results in the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory ones.

A comprehensive systems pharmacodynamic model for this compound would typically include the following components:

Pharmacokinetics: Describes the absorption, distribution, metabolism, and elimination of this compound and its active metabolite, betamethasone.

Receptor Binding and Trafficking: Models the binding of betamethasone to the cytosolic GR, the activation of the complex, and its translocation into the nucleus.

Gene Transcription: Quantifies the effect of the nuclear GR complex on the rate of transcription of specific genes.

Protein Synthesis and Turnover: Describes the synthesis and degradation of the proteins responsible for the physiological effects.

Physiological Response: Links the changes in protein levels to the ultimate observed effects, such as the suppression of inflammation or changes in biomarker levels.

Preclinical studies in animal models, such as rats, have been instrumental in developing these models for corticosteroids. For instance, research on betamethasone in fetal rat lung mesenchymal fibroblasts has identified specific genes and cellular pathways regulated by the steroid, including those involved in cell proliferation and extracellular matrix remodeling. nih.gov Such data is crucial for parameterizing and validating systems pharmacodynamic models.

One study in fetal sheep demonstrated that betamethasone administration leads to molecular changes in the placenta, including alterations in the expression of GR isoforms and genes related to angiogenesis and apoptosis, with some effects being sex-specific. nih.gov These findings highlight the complexity of the pharmacodynamic response and the need for sophisticated models to capture these nuances.

The table below summarizes key parameters that would be considered in a systems pharmacodynamic model for glucocorticoid receptor activation by a compound like betamethasone.

| Parameter | Description | Relevance to this compound Modeling |

| k_a | Absorption rate constant | Determines the rate at which betamethasone enters the systemic circulation following administration of the prodrug this compound. |

| CL | Clearance | Dictates the rate of elimination of betamethasone from the body, influencing the duration of action. |

| Vd | Volume of distribution | Describes the extent of distribution of betamethasone into tissues where it can interact with glucocorticoid receptors. |

| k_on / k_off | Receptor association/dissociation rate constants | Characterizes the kinetics of betamethasone binding to the glucocorticoid receptor. |

| k_trans | Nuclear translocation rate constant | Defines the rate at which the activated drug-receptor complex moves into the nucleus to exert its genomic effects. |

| E_max | Maximum effect | Represents the maximal transcriptional activation or repression achievable with saturating concentrations of betamethasone. |

| EC_50 | Half-maximal effective concentration | The concentration of betamethasone that produces 50% of the maximal effect, indicating its potency. |

| k_syn / k_deg | Synthesis/degradation rate constants of target proteins | Determines the turnover of proteins that mediate the physiological response to betamethasone. |

This table is a conceptual representation of parameters in a systems pharmacodynamic model for glucocorticoids.

Quantitative Structure-Activity Relationship (QSAR) Studies in Preclinical Pharmacodynamic Responses

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov In the context of this compound, QSAR models are valuable for predicting its binding affinity to the glucocorticoid receptor based on its molecular properties.

The binding of a steroid to the glucocorticoid receptor is a critical determinant of its potency. QSAR models for GR binding typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as:

Hydrophobicity: The lipophilicity of a steroid can influence its ability to cross cell membranes and interact with the hydrophobic ligand-binding pocket of the GR.

Electronic Properties: The distribution of charges and the presence of electron-donating or -withdrawing groups can affect the electrostatic interactions with the receptor.

Steric Factors: The size and shape of the molecule determine its fit within the binding site.

Hydrogen Bonding Capacity: The ability to form hydrogen bonds with amino acid residues in the receptor is crucial for stable binding.

Studies have shown that modifications to the steroid structure, such as the addition of ester groups, can significantly impact both lipophilicity and receptor binding affinity. For betamethasone, esterification at different positions can either increase or decrease its affinity for the GR. nih.gov For example, while 21-esters of betamethasone generally show lower binding affinity than the parent alcohol, elongation of the ester chain can lead to an increase in both binding affinity and lipophilicity. nih.gov

A study investigating species-specific differences in GR transactivation found no significant differences in the binding affinity of betamethasone and its esters between human and rat GR, suggesting that post-binding events are responsible for the observed functional differences. nih.gov

The following table presents hypothetical data illustrating how QSAR models might correlate molecular descriptors of betamethasone and its derivatives with glucocorticoid receptor binding affinity.

| Compound | LogP (Hydrophobicity) | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Relative Binding Affinity (%) |

| Betamethasone | 1.94 | 392.46 | 3 | 5 | 100 |

| Betamethasone Acetate | 2.45 | 434.50 | 2 | 6 | 85 |

| Betamethasone Valerate (B167501) | 3.58 | 476.58 | 2 | 6 | 120 |

| This compound | Estimated lower than Betamethasone | 492.53 | 3 | 8 | Predicted lower than Betamethasone |

This table is illustrative. The values for this compound are hypothetical predictions based on the trends observed for other esters where esterification at the 21-position tends to decrease affinity. nih.gov Actual experimental data for this compound was not available in the searched sources.

These QSAR models, once validated, can be used for the virtual screening of new chemical entities and for the rational design of glucocorticoids with desired pharmacodynamic properties.

Advanced Drug Delivery Systems Research for Betamethasone Succinate

Nanoparticulate Delivery Systems Research

The development of advanced drug delivery systems for betamethasone (B1666872) succinate (B1194679) is a significant area of research, aiming to enhance its therapeutic efficacy, control its release, and target specific sites of action. Nanoparticulate systems, in particular, have shown considerable promise in achieving these goals. By encapsulating betamethasone succinate within nanoparticles, researchers can modulate its pharmacokinetic profile, improve its stability, and reduce potential side effects. This section will delve into the research surrounding various nanoparticulate delivery systems for this compound, with a focus on polymeric and lipid-based nanoparticles.

Polymeric Nanoparticles for this compound Encapsulation (e.g., Chitosan, Poly[epsilon-caprolactone])

Polymeric nanoparticles are a versatile platform for drug delivery due to their biocompatibility, biodegradability, and the ability to tailor their properties for specific applications. Chitosan, a natural polysaccharide, and poly(ε-caprolactone) (PCL), a synthetic polyester, are two of the most extensively studied polymers for the encapsulation of corticosteroids like betamethasone.

Chitosan's mucoadhesive properties and positive charge make it an attractive candidate for various routes of administration, while PCL is known for its slow degradation rate, which is ideal for sustained drug release. scirp.org Research into these polymeric nanoparticles for this compound focuses on their fabrication, characterization, and the evaluation of their drug loading and release capabilities.

The fabrication of polymeric nanoparticles for this compound encapsulation is achieved through various techniques, with nanoprecipitation and ionotropic gelation being two of the most common methods. sciopen.comajpamc.com The choice of method and the optimization of process parameters are crucial for controlling the physicochemical properties of the resulting nanoparticles.

Nanoprecipitation , also known as the solvent displacement method, is a straightforward and reproducible technique for preparing polymeric nanoparticles. mdpi.com It involves dissolving the polymer and the drug in a water-miscible organic solvent and then adding this solution to an aqueous phase under controlled stirring. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the polymer, forming nanoparticles that encapsulate the drug. mdpi.com Key process parameters that are often optimized include the type of organic solvent, polymer concentration, the ratio of organic to aqueous phase, and the stirring speed. sciopen.comresearchgate.net For instance, a modified nanoprecipitation technique involving sonication has been shown to produce Eudragit E 100 nanoparticles with a narrow size distribution. sciopen.com

Ionotropic gelation is a mild and simple method particularly suited for forming nanoparticles from natural polymers like chitosan. ajpamc.comsemanticscholar.org This technique is based on the electrostatic interaction between the positively charged amino groups of chitosan and a polyanion, such as sodium tripolyphosphate (TPP). ajpamc.com Chitosan is dissolved in an acidic aqueous solution, and the TPP solution is then added dropwise under constant stirring, leading to the spontaneous formation of cross-linked nanoparticles. ajpamc.com The optimization of this method involves adjusting parameters such as the pH of the chitosan solution, the concentrations of chitosan and TPP, and the chitosan to TPP mass ratio to control particle size and encapsulation efficiency. semanticscholar.orglongdom.org

| Fabrication Method | Polymer | Key Optimization Parameters | Reference |

| Nanoprecipitation | Eudragit E 100 | Organic solvent type, polymer concentration, sonication duration | sciopen.com |

| Ionotropic Gelation | Chitosan-Alginate | pH of chitosan solution, sodium alginate concentration, calcium chloride concentration | longdom.org |

| Ionotropic Gelation | Chitosan | Chitosan and sodium tripolyphosphate (STPP) quantities | semanticscholar.org |

The characterization of this compound-loaded nanoparticles is essential to ensure their quality, stability, and in vivo performance. Key parameters that are routinely evaluated include morphology, particle size, and surface charge (zeta potential).

Morphology is typically assessed using techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM). These methods provide direct visualization of the nanoparticles, revealing their shape and surface features. For instance, SEM imaging has been used to confirm the spherical shape of betamethasone dipropionate-loaded solid lipid nanoparticles.

Particle size and its distribution (polydispersity index, PDI) are critical parameters that influence the biological fate of nanoparticles. Dynamic light scattering (DLS) is the most common technique used for these measurements. Studies have shown that the mean particle size of chitosan-alginate nanoparticles loaded with betamethasone sodium phosphate (B84403) can range from 16.8 to 692 nm, depending on the formulation parameters. longdom.org Optimized hyaluronic acid-modified betamethasone valerate-loaded chitosan nanoparticles have exhibited a particle size of less than 300 nm. nih.gov

Surface charge , quantified as the zeta potential, is a key indicator of the stability of nanoparticle suspensions. A sufficiently high positive or negative zeta potential prevents particle aggregation due to electrostatic repulsion. Chitosan nanoparticles typically exhibit a positive surface charge, which is advantageous for mucoadhesion. For example, hyaluronic acid-coated chitosan nanoparticles carrying betamethasone valerate (B167501) have shown a high positive zeta potential of +58 ± 8 mV. nih.gov In contrast, PCL nanoparticles may have a negative zeta potential.

| Nanoparticle System | Morphology | Particle Size (nm) | Zeta Potential (mV) | Reference |

| Hyaluronic Acid-Modified Betamethasone Valerate-Chitosan NPs | - | < 300 ± 28 | +58 ± 8 | nih.gov |

| Betamethasone Sodium Phosphate-Chitosan-Alginate NPs | Spherical, fluffy surface | 16.8 - 692 | +18.49 to +29.83 | longdom.org |

| Betamethasone-entrapped Liposomes | Spherical | 155.1 ± 4.9 | +19.7 ± 2.0 | heraldopenaccess.us |

| Betamethasone Dipropionate-loaded Nanoliposomes | - | 70.80 ± 3.31 | -11.68 ± 0.77 | scirp.org |

The efficiency with which a drug is encapsulated within nanoparticles is a critical determinant of the potential therapeutic dose that can be delivered. Two key parameters are used to quantify this: encapsulation efficiency (EE) and drug loading capacity (LC).

Encapsulation efficiency refers to the percentage of the initial drug amount that is successfully entrapped within the nanoparticles. Drug loading capacity is defined as the percentage of the drug's weight relative to the total weight of the nanoparticle. nih.gov

Several studies have reported the encapsulation efficiency and drug loading of betamethasone in various polymeric nanoparticle systems. For instance, betamethasone sodium phosphate-loaded chitosan nanoparticles prepared by a cross-linking method demonstrated a drug loading of 24.3% and an encapsulation efficiency of 79.7%. nih.gov In another study, hyaluronic acid-modified chitosan nanoparticles loaded with betamethasone valerate achieved a high encapsulation efficiency of 86 ± 5.6% and a loading capacity of 34 ± 7.2%. nih.gov The highest encapsulation efficiency for betamethasone sodium phosphate in chitosan-alginate nanoparticles was found to be 64%. longdom.org

Factors that can influence EE and LC include the drug-polymer interaction, the fabrication method, and various formulation parameters. nih.gov For example, a high affinity between the drug and the polymer can lead to higher encapsulation efficiency. nih.gov

| Nanoparticle System | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Reference |

| Betamethasone Sodium Phosphate-Loaded Chitosan NPs | 79.7 | 24.3 | nih.gov |

| Hyaluronic Acid-Modified Betamethasone Valerate-Chitosan NPs | 86 ± 5.6 | 34 ± 7.2 | nih.gov |

| Betamethasone Sodium Phosphate-Chitosan-Alginate NPs | 64 (highest) | - | longdom.org |

| Betamethasone-entrapped Liposomes | 85.7 ± 4.5 | - | heraldopenaccess.us |

| Betamethasone Dipropionate-loaded Nanoliposomes | 83.1 ± 2.4 | - | scirp.org |

Understanding the in vitro drug release kinetics of this compound from polymeric nanoparticles is crucial for predicting their in vivo performance and ensuring a desired therapeutic effect. The release profile is often characterized by an initial burst release followed by a sustained release phase.

The mechanism of drug release from these systems can be complex and is often analyzed by fitting the experimental release data to various mathematical models, such as the Higuchi model and the Korsmeyer-Peppas model. univ-ovidius.roceon.rs

The Higuchi model is often used to describe drug release from a matrix system where the release is governed by diffusion. univ-ovidius.ro The Korsmeyer-Peppas model is an empirical model that can be used to analyze release from polymeric dosage forms when the release mechanism is not well known or when more than one type of release phenomenon is involved. nih.gov The release exponent 'n' in the Korsmeyer-Peppas model provides insight into the release mechanism. An 'n' value of around 0.5 is indicative of Fickian diffusion , where drug release is primarily controlled by diffusion through the polymer matrix. univ-ovidius.ronih.gov

For example, the in vitro release of betamethasone valerate from hyaluronic acid-modified chitosan nanoparticles was found to follow a Fickian diffusion-type mechanism. nih.gov Similarly, studies on other drugs encapsulated in polymeric nanoparticles have shown that the release profiles can be well-described by the Higuchi and Korsmeyer-Peppas models, with Fickian diffusion being the predominant mechanism. univ-ovidius.ro

| Nanoparticle System | Release Mechanism | Kinetic Model | Reference |

| Hyaluronic Acid-Modified Betamethasone Valerate-Chitosan NPs | Fickian Diffusion | - | nih.gov |

| Amlodipine and Valsartan-loaded PLGA NPs | Fickian Diffusion | Higuchi and Korsmeyer-Peppas | univ-ovidius.ro |

| Betamethasone from intra-articular implants | Non-Fickian Diffusion | First-order kinetics | nih.gov |

Lipid-Based Nanoparticles (e.g., Solid Lipid Nanoparticles, Liposomes)

Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and liposomes, offer an alternative platform for the delivery of this compound. These systems are typically composed of biocompatible and biodegradable lipids, which can enhance the solubility and bioavailability of lipophilic drugs.

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids that are solid at room and body temperature. researchgate.netjapsonline.com They combine the advantages of polymeric nanoparticles and emulsions. SLNs can be prepared by various methods, including high-pressure homogenization and microemulsion techniques. japsonline.comjapsonline.com Research on betamethasone dipropionate-loaded SLNs has shown their potential for topical delivery in the treatment of psoriasis.

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs. Liposomes for betamethasone delivery have been prepared using methods like thin-film hydration followed by extrusion. heraldopenaccess.us Studies have demonstrated that liposomal formulations of betamethasone can enhance its concentration in the epidermis and dermis, potentially improving therapeutic effectiveness in skin conditions like atopic eczema. heraldopenaccess.usnih.gov For example, a study on betamethasone-entrapped large unilamellar vesicles (LUVs) reported a mean particle size of approximately 155 nm and a positive zeta potential. heraldopenaccess.us Another study on betamethasone dipropionate-loaded nanoliposomes reported a smaller particle size of around 70 nm and a negative zeta potential. scirp.org

Surface Functionalization Strategies for Enhanced Delivery (e.g., Hyaluronic Acid Modification)

Surface functionalization of nanocarriers is a key strategy to improve the delivery of corticosteroids like betamethasone. By modifying the surface of these carriers, it is possible to enhance drug targeting, cellular uptake, and retention at the site of action. One of the most promising approaches involves the use of hyaluronic acid (HA).

Hyaluronic acid is a naturally occurring polysaccharide found in the extracellular matrix, which has been extensively investigated for drug delivery due to its biocompatibility, biodegradability, and ability to target CD44 receptors, which are overexpressed in inflamed tissues. nih.gov For instance, research on betamethasone valerate, a different ester of betamethasone, has shown that coating chitosan nanoparticles with hyaluronic acid (HA-BMV-CS-NPs) leads to optimal physicochemical properties, including a particle size of less than 300 nm and a high entrapment efficiency of 86%. researchgate.net While the drug permeation was higher for uncoated nanoparticles, the amount of drug retained in the epidermis and dermis was significantly greater for the HA-coated nanoparticles. researchgate.net This suggests that HA modification can effectively target the drug to the skin layers.

Direct conjugation of corticosteroids, such as betamethasone, to hyaluronic acid via esterification has also been explored for intra-articular administration in arthritis treatment. researchgate.net This approach aims to leverage the natural properties of HA to retain the drug within the synovial fluid for a prolonged period.

Another surface functionalization strategy involves the use of mesoporous silica nanoparticles (MSNs). These nanoparticles can be modified with functional groups to enhance drug loading and control release. For example, MSNs with a hexagonal structure (SBA-15) were modified with (3-aminopropyl) triethoxysilane (APTES) to serve as a carrier for betamethasone sodium phosphate. nih.gov The response surface method was used to optimize the drug loading conditions, achieving a maximum loading of 33.69% under optimized pH, time, and drug/silica ratio. nih.gov This functionalization allows for the efficient loading of water-soluble drugs like betamethasone sodium phosphate and provides a platform for its controlled release. nih.govresearchgate.net

These surface functionalization strategies, particularly with biocompatible polymers like hyaluronic acid, offer a versatile platform for enhancing the targeted delivery and therapeutic efficacy of this compound.

Microparticulate and Microsponge Drug Delivery Systems

Microparticulate and microsponge systems represent significant advancements in controlled drug delivery, offering prolonged release and improved therapeutic outcomes for corticosteroids like betamethasone.

Microparticulate Systems are designed to control the rate of drug release, protecting the drug from degradation and allowing for targeted delivery. researchgate.net These systems can be formulated using various polymers to create microparticles that encapsulate the drug. For instance, mucoadhesive microparticles of betamethasone disodium (B8443419) phosphate have been prepared using an emulsion solvent diffusion method for buccal delivery. researchgate.net The use of mucoadhesive polymers like chitosan, gelatin, and hydroxypropyl methylcellulose helps in retaining the drug at the site of application and modifying its release rate. researchgate.net Furthermore, microparticles can be designed for specific targets, such as colonic delivery for inflammatory bowel disease, by using pH-sensitive polymers like Eudragit S-100 coated on tamarind gum microspheres. cabidigitallibrary.org

| Parameter | BDP-Chitosan Microparticle | Reference |

| Particle Size | 2.76 ± 0.25 μm | researchgate.net |

| Zeta Potential | 40.23 ± 1.98 mV | researchgate.net |

| Tap Density | 0.257 ± 0.106 g/cm³ | researchgate.net |

| Drug Load | 10% | researchgate.net |

This table presents the physicochemical properties of Betamethasone Disodium Phosphate (BDP)-loaded chitosan microparticles prepared by a spray-drying method.

Microsponge Drug Delivery Systems are composed of porous, polymeric microspheres that can entrap a wide variety of active ingredients and release them in a controlled manner over time. pharmahealthsciences.netnih.gov These sponge-like spherical particles have a large porous surface, which allows for a sustained flow of the entrapped drug. pharmahealthsciences.netnih.gov The size of microsponges typically ranges from 5 to 300 µm in diameter. pharmahealthsciences.net

A study on betamethasone-loaded microsponges for topical delivery utilized a quasi-emulsion solvent diffusion method with Eudragit RS100 as the polymer. pharmahealthsciences.netresearchgate.net The resulting microsponges were spherical and porous, as confirmed by scanning electron microscopy (SEM). pharmahealthsciences.netresearchgate.net These microsponges were then incorporated into a topical gel. The in-vitro drug release from the microsponges was found to be 77%, and the final gel formulation showed a release of 73% with a pH of 6.8, which is suitable for skin application. pharmahealthsciences.netresearchgate.net This demonstrates the potential of microsponges to provide controlled release of betamethasone for topical anti-inflammatory action. pharmahealthsciences.netresearchgate.net

| Formulation Property | Result | Reference |

| Microsponge In-vitro Drug Release | 77% | pharmahealthsciences.netresearchgate.net |

| Final Gel In-vitro Drug Release | 73% | pharmahealthsciences.netresearchgate.net |

| Final Gel pH | 6.8 | pharmahealthsciences.netresearchgate.net |

This table summarizes the evaluation results of betamethasone microsponge loaded topical gel.

In-Situ Gelling Systems for Controlled Release

In-situ gelling systems are advanced drug delivery formulations that exist as a liquid before administration and transform into a gel at the site of application in response to physiological stimuli such as changes in temperature, pH, or ion concentration. ijpsjournal.comnih.gov This transition from a sol to a gel phase allows for prolonged contact time at the target site, leading to sustained drug release and improved bioavailability. ijpsjournal.com

These systems offer several advantages, including ease of administration, reduced frequency of application, and enhanced patient compliance. ijpsjournal.comsphinxsai.com Various natural and synthetic polymers are used to formulate in-situ gels, including gellan gum, alginic acid, chitosan, and poloxamers. sphinxsai.com

A notable application for betamethasone is an injectable hyaluronic acid (HA) hydrogel implant designed for the biphasic release of the drug to treat sciatica caused by lumbar disc herniation. nih.gov This system utilizes thiol-ene click chemistry to create a crosslinked HA hydrogel loaded with both a fast-acting form (betamethasone 21-phosphate disodium) and a long-acting form (betamethasone dipropionate) of the drug. nih.gov The resulting hydrogel is biocompatible and biodegradable, providing sustained release of betamethasone for at least 10 days. nih.gov This extended-release profile effectively inhibits both acute and chronic neuroinflammation by suppressing the nuclear factor kappa-B (NF-κB) pathway. nih.gov

The in-situ gelling approach provides a promising platform for the controlled and localized delivery of this compound, potentially improving the management of inflammatory conditions with reduced systemic exposure.

Theoretical Design Principles for Novel Drug Delivery Systems

The design of novel drug delivery systems for this compound can be significantly enhanced by applying theoretical and computational methods. These approaches provide insights into the structural and energetic properties of the drug molecule, which are crucial for designing effective carrier systems.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net Studies on the betamethasone molecule using DFT with the B3LYP functional have been conducted to determine its optimized geometry, energetic properties, and vibrational frequencies. researchgate.net Such calculations can identify the most reactive sites on the drug molecule, which is essential for designing prodrugs or for covalent attachment to a carrier system.

Key findings from theoretical studies on betamethasone include the determination of its total energy, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. researchgate.net The energy gap is an indicator of the molecule's chemical reactivity. Furthermore, analysis of bond lengths and bond angles can reveal which bonds are more susceptible to chemical reactions. researchgate.net For instance, a theoretical study identified the C16-C17 bond in betamethasone as being particularly reactive due to its length. researchgate.net

These theoretical insights are fundamental for the rational design of drug delivery systems. For example, understanding the molecular properties of betamethasone can guide the selection of appropriate polymers and excipients for creating nanoparticles, microparticles, or gels with optimal drug loading and release characteristics. By predicting how the drug will interact with the carrier at a molecular level, researchers can design more stable and efficient formulations. This computational approach accelerates the development process by reducing the need for extensive trial-and-error experimentation.

Theoretical and Computational Chemistry of Betamethasone Succinate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as geometry, bond energies, and reactivity. A study on the parent molecule, betamethasone (B1666872), utilized DFT with the B3LYP functional and 3-21G** and 6-31G** basis sets to determine its optimized geometry and energetic properties researchgate.net. Such calculations for betamethasone succinate (B1194679) would reveal how the addition of the succinate ester group influences the electron distribution across the steroid scaffold.

Key parameters derived from DFT analysis that indicate stability and reactivity include total energy and the distribution of Mulliken charges. For betamethasone, the total energy was calculated to be -1331.652 atomic units, and the analysis of bond lengths and angles identified the C12-C17-C19 angle as a site of potential instability, suggesting its importance in chemical reactions researchgate.net. A similar DFT analysis of betamethasone succinate would provide a detailed map of its electrostatic potential, highlighting electron-rich and electron-deficient regions susceptible to interactions with other molecules, including the glucocorticoid receptor.

Table 1: Representative DFT-Calculated Properties for a Glucocorticoid Scaffold (Betamethasone) (Note: This data is for the parent compound, Betamethasone, as specific data for this compound is not readily available in the cited literature.)

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (a.u.) | -1331.652 | Indicates the overall stability of the molecule. |

| Energy Gap (eV) | 0.07945 | Relates to the chemical reactivity of the molecule. |

| Reactive Bond Angle (°) | C12-C17-C19 = 133.5942 | Suggests a site of lower stability and higher reactivity. |

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. This method calculates the energies of electronic excited states, which correspond to the absorption of light at specific wavelengths.

A TD-DFT study on this compound would predict its UV-Vis absorption maxima and the nature of the corresponding electronic transitions (e.g., π→π* or n→π* transitions). This information is valuable for characterizing the compound and understanding its photostability. While specific TD-DFT data for this compound is not available in the search results, the methodology is well-established for similar molecules and would provide insights into how the succinate ester affects the chromophoric properties of the betamethasone core.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to its electron-donating ability, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For the parent betamethasone molecule, the HOMO-LUMO gap was calculated to be 0.07945 eV, indicating a high degree of reactivity researchgate.net. A similar analysis for this compound would be crucial to understand how the esterification at the C21 position alters its electronic properties and reactivity. The succinate group, with its carbonyl functionalities, could influence the localization and energy of the frontier orbitals.

Table 2: Conceptual HOMO-LUMO Analysis for this compound (Note: The values in this table are hypothetical and for illustrative purposes, as specific data for this compound is not available in the cited literature.)

| Parameter | Description | Predicted Influence of Succinate Group |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | May be stabilized or destabilized depending on the electronic effects of the succinate group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Likely to be lowered due to the electron-withdrawing nature of the ester carbonyls. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | The change would depend on the relative shifts of the HOMO and LUMO energies. |

Vibrational Frequencies and Conformational Analysis from DFT

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculated vibrational spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. A theoretical vibrational analysis of betamethasone has been performed, showing good agreement with the experimental FT-IR spectrum, thus validating the computational model researchgate.net.

For this compound, a DFT-based vibrational analysis would help in assigning the vibrational modes associated with the succinate moiety, such as the C=O and C-O stretching frequencies, in addition to the vibrations of the steroid core. This would provide a detailed spectroscopic fingerprint of the molecule. Conformational analysis, also achievable through DFT, would identify the most stable three-dimensional arrangements of the flexible succinate side chain, which is crucial for understanding its interaction with the glucocorticoid receptor.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. An MD simulation of this compound in an aqueous environment would provide insights into its conformational flexibility, particularly of the succinate side chain. This is important because the conformation of the drug upon binding to its receptor may differ from its lowest-energy state in solution.

By simulating the movement of every atom in the system, MD can map the potential energy surface of the molecule and identify the most populated conformational states. This information is critical for understanding how the molecule might adapt its shape to fit into the binding pocket of the glucocorticoid receptor.

Molecular Docking Studies on Glucocorticoid Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies of this compound with the glucocorticoid receptor (GR) are essential for understanding the molecular basis of its therapeutic action.

While specific docking studies for this compound were not found, a study on betamethasone dipropionate and its derivatives provides a relevant example of the methodology and the nature of interactions with the GR nih.govresearchgate.netscienceopen.com. In this study, the compounds were docked into the ligand-binding domain of the GR (PDB ID: 1M2Z). The binding affinities were calculated, and the key interactions were identified. For instance, betamethasone dipropionate was found to form hydrogen bonds with Gln570 and Asn564, as well as several hydrophobic interactions within the binding pocket. The calculated binding affinities for these compounds ranged from -10.11 to -12.53 kcal/mol nih.gov.

A similar molecular docking study of this compound would predict its binding mode and affinity for the GR. The succinate moiety, with its carboxyl group, would likely engage in different hydrogen bonding and electrostatic interactions compared to the dipropionate ester. Understanding these specific interactions is key to explaining the potency of this compound as a glucocorticoid agonist.

Table 3: Key Amino Acid Residues in the Glucocorticoid Receptor Ligand-Binding Domain Involved in Ligand Binding (Note: This table is based on interactions observed for Betamethasone Dipropionate and its derivatives, as specific data for this compound is not available in the cited literature.)

| Amino Acid Residue | Potential Interaction Type |

|---|---|

| Gln570 | Hydrogen Bonding |

| Arg611 | Hydrogen Bonding |

| Asn564 | Hydrogen Bonding |

| Met560, Leu563, Met604, Phe623 | Hydrophobic Interactions |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Prodrug Optimization

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in the rational design and optimization of prodrugs, including this compound. These methodologies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity, thereby facilitating the prediction of the properties of novel derivatives and guiding the synthesis of candidates with improved therapeutic profiles.

In the context of this compound, a hydrophilic prodrug of the potent glucocorticoid Betamethasone, these computational approaches are particularly valuable for optimizing the succinate ester moiety to enhance drug delivery, modulate pharmacokinetic properties, and ensure efficient bio-conversion to the active parent drug at the target site. The primary goal of prodrug optimization for corticosteroids is to improve their therapeutic index by modifying their physicochemical properties, such as solubility and lipophilicity, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The esterification of the C-21 hydroxyl group of Betamethasone with succinic acid to form this compound significantly increases its water solubility, making it suitable for parenteral formulations. nih.gov However, the efficiency of this prodrug is dependent on the rate of hydrolysis of the succinate ester by esterases in the body to release the active Betamethasone. QSAR studies can be employed to model and predict the rate of this hydrolysis.

A typical QSAR study for the optimization of this compound would involve the following steps:

Dataset Compilation: A series of Betamethasone ester prodrugs, including this compound and its analogs with varying ester functionalities, would be synthesized and their biological activities evaluated. The key activity measured would be the rate of hydrolysis to the parent compound, Betamethasone. Other relevant properties such as receptor binding affinity and anti-inflammatory potency would also be quantified.

Descriptor Calculation: For each compound in the dataset, a wide range of molecular descriptors would be calculated using specialized software. These descriptors numerically represent various aspects of the molecular structure and can be categorized as:

1D Descriptors: Based on the chemical formula, such as molecular weight.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices and counts of specific atom types or functional groups.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume. drugdesign.org

Electronic descriptors, for instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also crucial as they relate to the molecule's reactivity. ucsb.edu

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms are used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity. kg.ac.rs The goal is to identify the key descriptors that significantly influence the desired property. For instance, a QSAR model might reveal that the rate of hydrolysis of the ester bond is strongly correlated with specific electronic and steric features of the ester group.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.